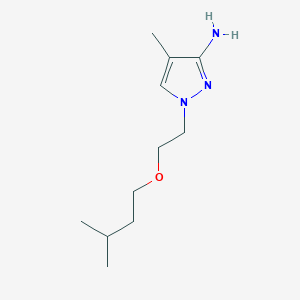

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine

Description

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula |

C11H21N3O |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-methyl-1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine |

InChI |

InChI=1S/C11H21N3O/c1-9(2)4-6-15-7-5-14-8-10(3)11(12)13-14/h8-9H,4-7H2,1-3H3,(H2,12,13) |

InChI Key |

HSTNEGFWIIBKTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CCOCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-(isopentyloxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 3 and the isopentyloxyethyl side chain facilitate nucleophilic substitutions.

Example: Iodination via Diazotization

Reaction of the amine group with nitrous acid (HNO₂) generates a diazonium intermediate, which undergoes substitution with KI:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 80% | 0–28°C, HCl, KI, 2.75 hr | Diazotization followed by KI addition in water/THF mixture . |

Mechanism :

-

Diazotization: in acidic conditions.

-

Iodide displacement: .

Coupling Reactions

The pyrazole ring participates in cross-coupling reactions, such as Suzuki-Miyaura:

Palladium-Catalyzed Coupling

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 65% | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Reacted with aryl boronic acids to form biaryl derivatives. |

Applications :

-

Synthesis of kinase inhibitors for anticancer research.

Alkylation and Acylation

The secondary amine undergoes alkylation or acylation to form tertiary amines or amides:

Ethyl Acrylate Alkylation

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 72% | K₂CO₃, DMF, 60°C, 6 hr | Reacted with ethyl acrylate to form -alkylated derivatives. |

Key Product :

(MW: 255.31 g/mol).

Oxidation-Reduction Reactions

The pyrazole ring and side chains undergo redox transformations:

Oxidation to Pyrazole-N-Oxide

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 58% | mCPBA, CH₂Cl₂, 0°C, 2 hr | Selective oxidation of the pyrazole ring. |

Mechanism :

Electrophilic oxygen transfer from mCPBA to the nitrogen atom.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitriles:

Formation of Triazole Derivatives

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 45% | CuI, DIPEA, MeCN, 80°C | Reacted with benzonitrile to form fused triazole systems. |

Application :

-

Antimicrobial agent development.

Acid-Base Reactions

The amine group reacts with acids to form stable salts:

Hydrochloride Salt Formation

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 95% | HCl (g), Et₂O, 25°C, 1 hr | Protonation of the amine group. |

Properties :

-

Enhanced water solubility for pharmacological formulations.

Metal Complexation

The pyrazole nitrogen coordinates with transition metals:

Mechanistic Insights and Challenges

Scientific Research Applications

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazole

- 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-5-amine

- 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-ol

Uniqueness

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(2-(Isopentyloxy)ethyl)-4-methyl-1H-pyrazol-3-amine, with the CAS number 1339385-57-7, is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown potential as an antimicrobial agent, particularly against various Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Pyrazole derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Case Studies

- Study on Antitumor Activity : In a study published in Progress in Medicinal Chemistry, researchers found that certain pyrazole derivatives inhibited cancer cell respiration, leading to reduced viability in tumor cells .

- Antimicrobial Peptides : A review on antimicrobial peptides indicated that compounds similar to pyrazoles could serve as leads for developing new antibiotics, particularly against multidrug-resistant strains .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, the inhibition of xanthine oxidase has been linked to the anti-inflammatory properties of some pyrazole compounds, which could be relevant for treating conditions like gout .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.